1-(2-アミノ-3-フルオロフェニル)ピペリジン-4-オール

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

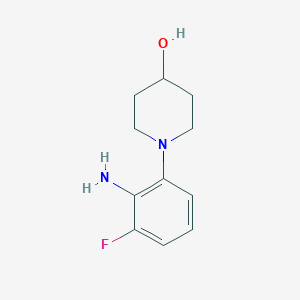

“1-(2-Amino-3-fluorophenyl)piperidin-4-ol” is a chemical compound with the molecular formula C11H15FN2O . It is used for research and development .

Synthesis Analysis

The synthesis of piperidin-4-ol derivatives, including “1-(2-Amino-3-fluorophenyl)piperidin-4-ol”, has been reported in the literature . The compounds were obtained via an efficient synthetic route in excellent yields and have been characterized by 1H NMR, 13C NMR, MS, and elemental analysis .Molecular Structure Analysis

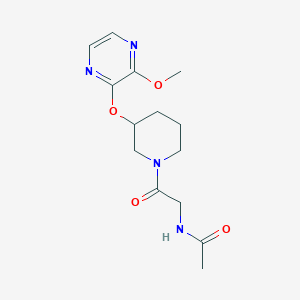

The molecular structure of “1-(2-Amino-3-fluorophenyl)piperidin-4-ol” consists of a piperidine ring with a hydroxyl group at the 4-position and a 2-amino-3-fluorophenyl group at the 1-position .科学的研究の応用

HIV 抗ウイルス研究

インドール誘導体、特にピペリジン-4-オール類似体は、HIV 抗ウイルス薬として有望視されています。1-(2-アミノ-3-フルオロフェニル)ピペリジン-4-オールに関する具体的な研究は限られていますが、その構造的特徴は調査に値します。 分子ドッキング研究では、HIV 関連タンパク質への結合親和性を予測でき、さらなる実験的検証の指針となります .

Safety and Hazards

According to the safety data sheet, if inhaled, the person should be removed to fresh air and kept comfortable for breathing. If it comes in contact with skin or eyes, it should be rinsed cautiously with water for several minutes . In case of accidental release, spills should be prevented from entering sewers, watercourses, or low areas .

将来の方向性

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including “1-(2-Amino-3-fluorophenyl)piperidin-4-ol”, is an important task of modern organic chemistry .

作用機序

Target of Action

The primary target of 1-(2-Amino-3-fluorophenyl)piperidin-4-ol is the chemokine receptor CCR5 . This receptor belongs to the seven transmembrane G-protein coupled receptor family and has been identified as the essential coreceptor in the process of HIV-1 entry .

Mode of Action

1-(2-Amino-3-fluorophenyl)piperidin-4-ol interacts with its target, the CCR5 receptor, by anchoring to the receptor via a strong salt-bridge interaction . This interaction is facilitated by the presence of a basic nitrogen atom in the compound . The compound also contains two or more lipophilic groups, which is a common feature of most CCR5 antagonists .

Biochemical Pathways

The interaction of 1-(2-Amino-3-fluorophenyl)piperidin-4-ol with the CCR5 receptor affects the HIV-1 entry pathway . By blocking the CCR5 receptor, the compound prevents HIV-1 from entering the cell .

Result of Action

The result of the action of 1-(2-Amino-3-fluorophenyl)piperidin-4-ol is the prevention of HIV-1 entry into the cell . By blocking the CCR5 receptor, the compound inhibits the ability of HIV-1 to infect the cell .

生化学分析

Biochemical Properties

1-(2-Amino-3-fluorophenyl)piperidin-4-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with the chemokine receptor CCR5, which is a G-protein coupled receptor involved in the entry of HIV-1 into host cells . The interaction between 1-(2-Amino-3-fluorophenyl)piperidin-4-ol and CCR5 involves binding to the receptor, potentially inhibiting its function and preventing HIV-1 from entering the cells.

Cellular Effects

1-(2-Amino-3-fluorophenyl)piperidin-4-ol influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with CCR5 can lead to changes in cell signaling pathways that are crucial for HIV-1 entry and replication . Additionally, this compound may impact gene expression by modulating the activity of transcription factors and other regulatory proteins.

Molecular Mechanism

The molecular mechanism of action of 1-(2-Amino-3-fluorophenyl)piperidin-4-ol involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Specifically, its binding to CCR5 involves a strong salt-bridge interaction with the receptor’s basic nitrogen atom . This interaction can inhibit the receptor’s function, thereby preventing HIV-1 from entering host cells. Additionally, 1-(2-Amino-3-fluorophenyl)piperidin-4-ol may modulate the activity of other enzymes and proteins involved in cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(2-Amino-3-fluorophenyl)piperidin-4-ol can change over time. Studies have shown that the compound is relatively stable under standard laboratory conditions . Its degradation and long-term effects on cellular function can vary depending on the specific experimental conditions. In vitro and in vivo studies have demonstrated that prolonged exposure to 1-(2-Amino-3-fluorophenyl)piperidin-4-ol can lead to changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of 1-(2-Amino-3-fluorophenyl)piperidin-4-ol vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as inhibiting HIV-1 entry into host cells . At higher doses, it may cause toxic or adverse effects. Studies have shown that high doses of 1-(2-Amino-3-fluorophenyl)piperidin-4-ol can lead to cellular toxicity, including apoptosis and necrosis . Therefore, it is crucial to determine the optimal dosage to maximize its therapeutic potential while minimizing adverse effects.

Metabolic Pathways

1-(2-Amino-3-fluorophenyl)piperidin-4-ol is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, the compound may be metabolized by cytochrome P450 enzymes, which are involved in the oxidation of organic substances . Additionally, 1-(2-Amino-3-fluorophenyl)piperidin-4-ol may affect metabolic flux and metabolite levels by modulating the activity of key enzymes in metabolic pathways.

Transport and Distribution

The transport and distribution of 1-(2-Amino-3-fluorophenyl)piperidin-4-ol within cells and tissues involve interactions with transporters and binding proteins. The compound may be transported across cell membranes by specific transporters, such as ATP-binding cassette (ABC) transporters . Once inside the cells, 1-(2-Amino-3-fluorophenyl)piperidin-4-ol can bind to various proteins, affecting its localization and accumulation within specific cellular compartments.

Subcellular Localization

1-(2-Amino-3-fluorophenyl)piperidin-4-ol exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications . For example, it may localize to the plasma membrane, where it can interact with membrane-bound receptors such as CCR5 . Additionally, 1-(2-Amino-3-fluorophenyl)piperidin-4-ol may be transported to other organelles, such as the nucleus or mitochondria, where it can exert its effects on gene expression and cellular metabolism.

特性

IUPAC Name |

1-(2-amino-3-fluorophenyl)piperidin-4-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15FN2O/c12-9-2-1-3-10(11(9)13)14-6-4-8(15)5-7-14/h1-3,8,15H,4-7,13H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJYMGLIOAKLEBR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)C2=C(C(=CC=C2)F)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15FN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[5-acetyl-1-(3,4-dimethoxyphenethyl)-6-methyl-2-oxo-1,2-dihydro-3-pyridinyl]-4-chlorobenzenecarboxamide](/img/structure/B2580289.png)

![N-[[4-(2-Methoxyphenoxy)phenyl]methyl]but-2-ynamide](/img/structure/B2580290.png)

![1-[3-(Ethylamino)-3-oxopropyl]-4-fluorosulfonyloxybenzene](/img/structure/B2580295.png)

![N-{[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl}-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2580296.png)

![(2E)-N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-3-(thiophen-3-yl)prop-2-enamide](/img/structure/B2580298.png)

![N-benzoyl-N'-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)thiourea](/img/structure/B2580299.png)

![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide](/img/structure/B2580302.png)

![2-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propane-1-sulfonamide](/img/structure/B2580304.png)

![2-({[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-methyl-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2580306.png)

![4-{[(2-Pyridinylmethyl)amino]methyl}benzoic acid hydrochloride](/img/no-structure.png)